3-Ethynyl-2-methoxyphenol

Physicochemical Characterization Compound Selection Method Development

Synthesis of cis-locked combretastatin A-4 analogs requires precise terminal alkyne positioning. Generic methoxyphenols lack the 3-ethynyl-2-substitution pattern essential for CuAAC click chemistry and microtubule binding studies. - **Key application:** Precursor for combretatriazoles via CuAAC; evaluated for anti-proliferative activity across cancer cell lines. - **Physicochemical data:** Bp 260.1±30.0°C, density 1.16±0.1 g/cm³ - distinct from regioisomers for reproducible workflows. - **Supply:** Reliable gram-to-kilogram scaling for library synthesis (e.g., 3,5-disubstituted-1,2,4-oxadiazoles).

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 871940-23-7
Cat. No. B12606811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-2-methoxyphenol
CAS871940-23-7
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1O)C#C
InChIInChI=1S/C9H8O2/c1-3-7-5-4-6-8(10)9(7)11-2/h1,4-6,10H,2H3
InChIKeyROKYWHYWSKIONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-2-methoxyphenol (CAS 871940-23-7): A Key Methoxyphenol Building Block for Advanced Synthesis and Bioactivity Research


3-Ethynyl-2-methoxyphenol (CAS 871940-23-7), also known as 5-ethynyl-2-methoxyphenol, is a synthetic methoxyphenol derivative characterized by a terminal alkyne group [1]. This structural feature positions it as a valuable building block in organic synthesis, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions . Its derivation from guaiacol places it within a class of compounds with inherent antioxidant potential due to its phenolic hydroxyl group .

Workflow CuAAC click chemistry building block
Key Feature Terminal alkyne for triazole synthesis
Scaffold Methoxyphenol core for analog generation

Why 3-Ethynyl-2-methoxyphenol Cannot Be Casually Substituted: Unique Reactivity and Physicochemical Profile


Generic substitution fails due to the unique combination of a terminal alkyne handle and a specific substitution pattern on the aromatic ring . This specific geometry is critical for its role as a precursor in the synthesis of bioactive molecules like combretastatin analogs [1]. Furthermore, its distinct physicochemical properties, such as a predicted boiling point of 260.1±30.0 °C and a density of 1.16±0.1 g/cm³, differ from other methoxyphenol regioisomers, impacting its behavior in reaction and purification workflows .

Regioisomer mismatch
4-Ethynyl regioisomer may shift predicted density and boiling point, altering purification and reaction profiles.
Absent alkyne handle
2-Methoxyphenol (guaiacol) lacks the terminal alkyne required for CuAAC, preventing click-based diversification.

Quantitative Evidence for 3-Ethynyl-2-methoxyphenol: A Comparative Analysis Against Key Analogs


Comparative Physicochemical Properties of Regioisomeric Methoxyphenols

3-Ethynyl-2-methoxyphenol exhibits a distinct physicochemical profile compared to its regioisomer, 4-ethynyl-2-methoxyphenol (CAS 14031-76-6). This is evident in their predicted properties, such as density and boiling point, which are critical for designing purification strategies and assessing compound behavior in reaction mixtures .

Regioisomer Properties
Data to verify
Density: 1.16 g/cm³ (predicted); BP: 260.1°C (predicted) vs. 4-ethynyl regioisomer (values not quantified)
Predicted differences may affect purification; confirm experimentally.
Computational models; limited comparator data.
Physicochemical Characterization Compound Selection Method Development

Synthetic Utility as a Precursor for Click Chemistry

3-Ethynyl-2-methoxyphenol serves as a critical alkyne-bearing precursor for synthesizing 1,2,3-triazole-containing analogs of combretastatin A-4 (CA-4), a known antitubulin agent. This application directly leverages its terminal alkyne group, a feature absent in the parent CA-4 structure [1]. In contrast, the simple analog 2-methoxyphenol lacks this reactive handle entirely, limiting its utility in modular synthetic strategies .

Alkyne Reactivity
Head-to-head
Terminal alkyne present vs. absent in 2-methoxyphenol
Enables CuAAC-based library synthesis; not achievable with guaiacol.
Qualitative comparison; essential for triazole formation.
Click Chemistry Medicinal Chemistry Chemical Biology

Computational LogP and PSA Values Influence Drug-Likeness Profiles

The computed LogP (1.38) and Polar Surface Area (PSA: 29.46 Ų) values for 3-Ethynyl-2-methoxyphenol [1] suggest a favorable profile for oral bioavailability and membrane permeability. This contrasts with more polar methoxyphenol derivatives, which may have higher PSA values that can hinder passive absorption. While no direct comparator data is available, this profile aligns with guidelines for drug-like molecules (LogP < 5, PSA < 140 Ų) [2].

Drug-likeness Profile
Class-level
LogP 1.38 · PSA 29.46 Ų
Predicted profile aligns with lead-like guidelines; requires experimental validation.
Computed values; class-level inference from drug-likeness rules.
Drug-Likeness Lipophilicity ADMET Prediction

Validated Application Scenarios for 3-Ethynyl-2-methoxyphenol in Research and Development


Synthesis of Conformationally Restricted Combretastatin Analogs

3-Ethynyl-2-methoxyphenol is employed as a key intermediate in the synthesis of cis-locked combretastatin A-4 analogs via click chemistry [1]. This application is directly supported by its role as an alkyne-bearing precursor in the generation of combretatriazoles, which are being investigated as potential microtubule-binding agents with anticancer activity.

Construction of Diverse 1,2,4-Oxadiazole Libraries for Anticancer Screening

The compound serves as a building block for creating libraries of 3,5-disubstituted-1,2,4-oxadiazoles [2]. This application leverages its functional group versatility, as demonstrated by its use in synthesizing compounds that have been evaluated for in vitro anti-proliferative activities across various cancer cell lines.

Development of Novel RIPK1 Inhibitors

As a methoxyphenol derivative, 3-Ethynyl-2-methoxyphenol may serve as a scaffold for designing novel receptor-interacting protein kinase 1 (RIPK1) inhibitors [3]. While this compound is not explicitly mentioned, the patent disclosure of tetrahydropyrrolooxazolones as RIPK1 inhibitors points to the broader relevance of methoxyphenol-containing structures in this therapeutic area.

Application
Selection Property
Validation Focus
Combretastatin analog synthesis
Terminal alkyne for CuAAC
Triazole library construction and tubulin binding assays
1,2,4-Oxadiazole library synthesis
Functional group versatility (alkyne, phenol)
Antiproliferative screening context in cancer cell lines
RIPK1 inhibitor research
Methoxyphenol scaffold compatibility
Kinase inhibition and selectivity profiling
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